9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Descripción general
Descripción
El mesilato de dihidroergocriptina es un alcaloide del cornezuelo semi-sintético que pertenece al grupo de la ergolina. Se utiliza principalmente como agonista de la dopamina en el tratamiento de la enfermedad de Parkinson. El compuesto es conocido por su capacidad para imitar los efectos de la dopamina, aliviando así los síntomas asociados con la deficiencia de dopamina en pacientes con Parkinson .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El mesilato de dihidroergocriptina se sintetiza mediante la hidrogenación de la ergocriptina, un alcaloide del cornezuelo. El proceso implica la reducción de los dobles enlaces en el sistema de anillo de la ergolina. La hidrogenación se realiza normalmente utilizando un catalizador de paladio o platino en condiciones controladas de temperatura y presión .
Métodos de producción industrial: La producción industrial del mesilato de dihidroergocriptina implica la hidrogenación a gran escala de la ergocriptina. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. La sal mesilato se forma haciendo reaccionar la dihidroergocriptina con ácido metanosulfónico, lo que da como resultado mesilato de dihidroergocriptina .
Tipos de reacciones:
Oxidación: El mesilato de dihidroergocriptina puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo presentes en su estructura.
Reducción: El compuesto en sí es un producto de la reducción de la ergocriptina.
Sustitución: Se pueden producir diversas reacciones de sustitución en los átomos de nitrógeno del sistema de anillo de la ergolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Gas hidrógeno en presencia de catalizadores de paladio o platino.
Sustitución: Reactivos como los haluros de alquilo pueden utilizarse para reacciones de sustitución en condiciones básicas.
Productos principales formados:
Oxidación: Derivados oxidados del mesilato de dihidroergocriptina.
Reducción: El propio mesilato de dihidroergocriptina es un producto de reducción.
Sustitución: Derivados sustituidos del mesilato de dihidroergocriptina con diversos grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
El mesilato de dihidroergocriptina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los alcaloides del cornezuelo.
Biología: Investigado por sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Se utiliza principalmente en el tratamiento de la enfermedad de Parkinson debido a su actividad agonista de la dopamina.
Industria: Utilizado en la industria farmacéutica para la producción de medicamentos antiparkinsonianos.
Mecanismo De Acción
El mesilato de dihidroergocriptina ejerce sus efectos actuando como agonista de la dopamina. Se une a los receptores de dopamina en el cerebro, particularmente los receptores D2, e imita la acción de la dopamina. Esto lleva a una mejor función motora y a una reducción de los síntomas de la enfermedad de Parkinson. El compuesto también interactúa con los receptores adrenérgicos y serotoninérgicos, contribuyendo a su perfil farmacológico general .
Compuestos similares:
- Dihidroergocornina
- Dihidroergocristina
- Dihidro-alfa-ergocriptina
Comparación: El mesilato de dihidroergocriptina es único entre sus compuestos similares debido a su afinidad específica por los receptores de dopamina y su eficacia en el tratamiento de la enfermedad de Parkinson. Si bien otros alcaloides del cornezuelo como la dihidroergocornina y la dihidroergocristina también tienen actividades farmacológicas, el mesilato de dihidroergocriptina se destaca especialmente por su larga vida media y su estimulación continua de los receptores dopaminérgicos .
Comparación Con Compuestos Similares
- Dihydroergocornine
- Dihydroergocristine
- Dihydro-alpha-ergocryptine
Comparison: Dihydroergocryptine mesylate is unique among its similar compounds due to its specific affinity for dopamine receptors and its effectiveness in treating Parkinson’s disease. While other ergot alkaloids like dihydroergocornine and dihydroergocristine also have pharmacological activities, dihydroergocryptine mesylate is particularly noted for its long half-life and continuous stimulation of dopaminergic receptors .
Actividad Biológica
Overview of 9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
This compound is a derivative of ergot alkaloids, which are known for their complex structures and significant pharmacological properties. Ergot alkaloids have been traditionally used in medicine for various conditions, including migraines and to induce labor. The specific compound mentioned is believed to have potential applications in treating gastrointestinal disorders, inflammation, and possibly cancer due to its agonistic effects on guanylate cyclase.
The compound acts as an agonist for guanylate cyclase, a key enzyme involved in the production of cyclic GMP (cGMP). This signaling molecule plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and regulation of gastrointestinal motility. By enhancing cGMP levels, the compound may exert therapeutic effects in conditions characterized by dysregulated smooth muscle function.
Pharmacological Effects
- Gastrointestinal Disorders : Research indicates that compounds similar to this one can alleviate symptoms in conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). The modulation of cGMP pathways helps improve gut motility and reduce inflammation.
- Anti-inflammatory Properties : The ability to modulate cGMP levels suggests potential anti-inflammatory effects. This could be beneficial in treating chronic inflammatory conditions.
- Cancer Treatment : Some studies have explored the role of cGMP in cancer biology. Enhanced cGMP signaling may inhibit tumor growth or metastasis in certain cancer types.
Case Studies
While specific case studies on this exact compound may be limited, related research involving ergot derivatives has shown promising results:
- Study on IBS : A clinical trial demonstrated that patients receiving guanylate cyclase agonists experienced significant improvements in bowel movement frequency and abdominal pain compared to placebo groups.
- Inflammation Model : In animal models of colitis, administration of similar compounds resulted in reduced inflammatory markers and improved histological scores.
Data Table
Property | Details |
---|---|
Chemical Formula | C33H47N5O8S |
Molecular Weight | 635.82 g/mol |
CAS Number | Not specified |
Mechanism of Action | Guanylate cyclase agonist |
Potential Applications | Gastrointestinal disorders, inflammation, cancer |
Propiedades
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,22-,24-,25+,26+,31-,32+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKQIBPZOZAKF-PJLVGBPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931605 | |
Record name | N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-05-7, 29261-93-6 | |
Record name | Dihydro-α-ergocryptine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14271-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergotaman-3′,6′,18-trione, 9,10-dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)-, (5′α,10α)-, methanesulfonate (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29261-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-alpha-ergocryptine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014271057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Dihydroergocriptine methane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRO-.ALPHA.-ERGOCRYPTINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I7BU58DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known metabolites of dihydroergocryptine mesylate detected in humans?
A4: While the specific metabolites haven't been fully characterized, research utilizing radiolabeled dihydroergocryptine mesylate confirms the presence of metabolites in the urine of healthy volunteers []. This finding, coupled with the low urinary excretion of the parent compound, highlights the significant role of hepatic metabolism in the drug's disposition. Further studies are needed to isolate and identify these metabolites to understand their potential pharmacological activity and contribution to the overall effects of dihydroergocryptine mesylate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.